

# Application Notes and Protocols: Investigating NBI-35965 in Conditioned Place Preference Studies

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## Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

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These application notes provide a comprehensive overview and detailed protocols for utilizing **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in conditioned place preference (CPP) paradigms. This document is intended for researchers, scientists, and drug development professionals investigating the role of the CRF system in addiction, stress, and reward pathways.

## Introduction

The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[1] It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding effects.[1]

**NBI-35965** is a potent and selective antagonist of the CRF1 receptor.[2][3][4] The corticotropin-releasing factor (CRF) system is a critical component of the body's response to stress and has been implicated in the negative affective states associated with drug withdrawal and relapse.[5][6][7][8][9] The dorsal raphe nucleus (DRN), a key source of serotonin in the brain, is rich in CRF receptors and is involved in both reward and aversion.[10][11][12][13] Therefore, investigating the effect of a CRF1 antagonist like **NBI-35965** in the DRN within a CPP model can elucidate the role of stress-related pathways in drug-seeking behavior.

This document outlines a detailed protocol for a CPP study designed to investigate the effects of **NBI-35965** on the reinstatement of morphine-induced CPP, a model for relapse.

## Data Presentation

As no specific quantitative data for **NBI-35965** in a published conditioned place preference study is publicly available, the following tables are illustrative examples of how data from such an experiment would be presented.

Table 1: Baseline and Post-Conditioning Place Preference Scores

Group	Treatment	Pre-Conditioning Time in Paired Side (s) (Mean ± SEM)	Post-Conditioning Time in Paired Side (s) (Mean ± SEM)
1	Saline + Saline	445 ± 25	450 ± 30
2	Morphine + Saline	450 ± 28	750 ± 40
3	Morphine + NBI- 35965 (Low Dose)	440 ± 30	600 ± 35#
4	Morphine + NBI- 35965 (High Dose)	455 ± 22	475 ± 28#

\*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group

Table 2: Reinstatement of Conditioned Place Preference

Group	Conditioning	Reinstatement Stressor	Treatment during Reinstatement	Time in Drug-Paired Side (s) (Mean ± SEM)
1	Morphine	Footshock	Vehicle (Intra-DRN)	720 ± 50*
2	Morphine	Footshock	NBI-35965 (Low Dose, Intra-DRN)	550 ± 45#
3	Morphine	Footshock	NBI-35965 (High Dose, Intra-DRN)	460 ± 40#
4	Saline	Footshock	Vehicle (Intra-DRN)	450 ± 35

\*p < 0.05 compared to Saline group #p < 0.05 compared to Morphine + Vehicle group

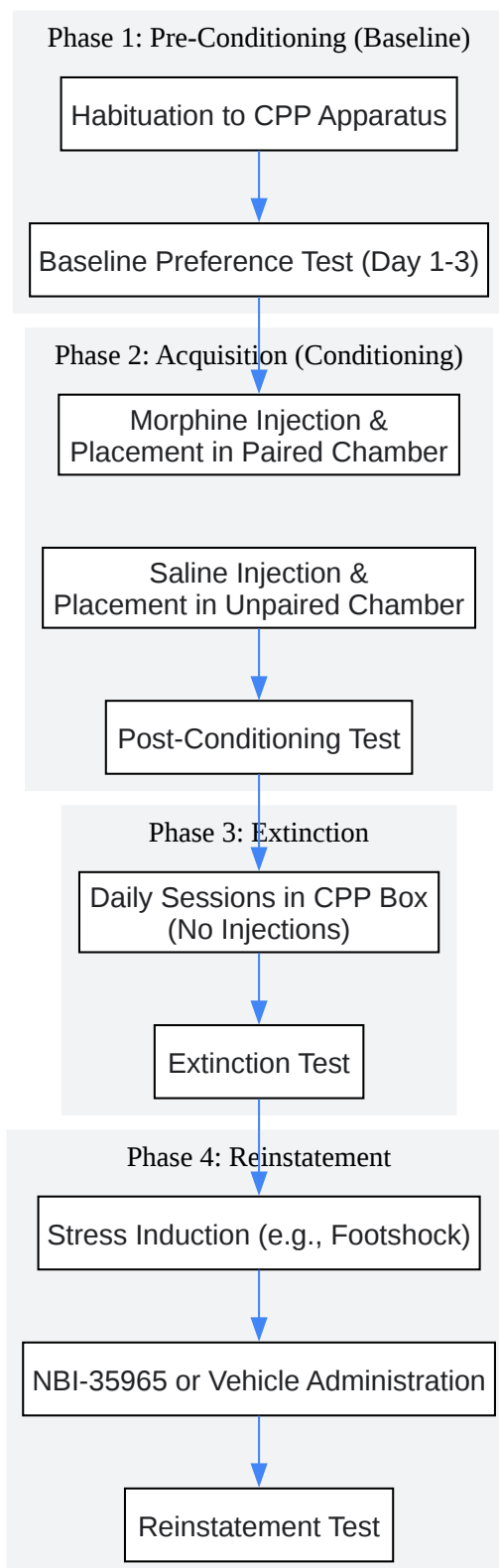
## Experimental Protocols

This protocol describes a three-phase CPP experiment: acquisition, extinction, and reinstatement.

## Materials and Apparatus

- Subjects: Male Wistar or Sprague-Dawley rats (250-300g)
- Drugs:
  - Morphine hydrochloride (10 mg/kg, s.c.)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
  - NBI-35965** hydrochloride (e.g., 10 and 20 mg/kg, i.p., or for intra-DRN microinjections, e.g., 0.1, 0.5 µg/0.5 µL)
  - Saline solution (0.9% NaCl)
- Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a smaller, neutral central chamber.[\[14\]](#)[\[15\]](#)[\[18\]](#)

## Experimental Workflow



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## Conditioned Place Preference Experimental Workflow

## Detailed Methodology

### Phase 1: Pre-Conditioning (Baseline Preference)

- Habituation: Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes for 2-3 days to reduce novelty-induced effects.
- Baseline Preference Test: On the final day of habituation, record the time spent in each of the two large chambers for 15 minutes. The chamber in which the rat spends less time will be designated as the drug-paired chamber to counteract initial place preference (biased design). Animals showing a strong preference for one chamber (e.g., >80% of the time) should be excluded.

### Phase 2: Acquisition of CPP

- This phase consists of 8 conditioning sessions over 4 days (one morphine and one saline session per day).
- Morphine Conditioning: On days 1, 3, 5, and 7, administer morphine (10 mg/kg, s.c.). Immediately place the rat in the drug-paired chamber for 30 minutes.
- Saline Conditioning: On days 2, 4, 6, and 8, administer saline (1 ml/kg, s.c.). Immediately place the rat in the saline-paired chamber for 30 minutes.
- To investigate the effect of **NBI-35965** on the acquisition of CPP, administer **NBI-35965** (or vehicle) 30 minutes prior to the morphine injection on conditioning days.
- Post-Conditioning Test: The day after the last conditioning session, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates the acquisition of CPP.

### Phase 3: Extinction

- Following the acquisition of CPP, conduct daily extinction sessions.

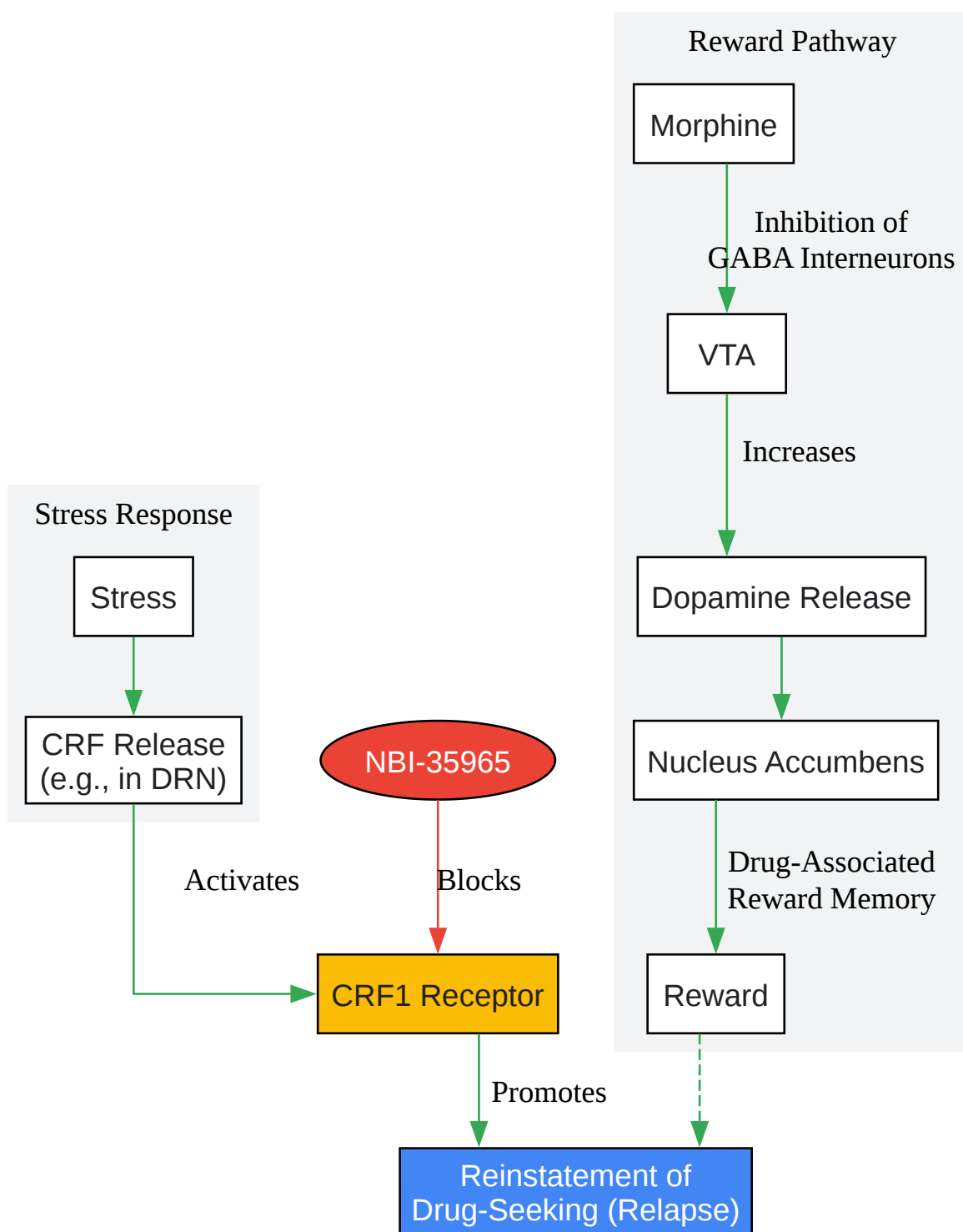
- Place the rats in the CPP apparatus for 15 minutes daily with no drug administration.
- Continue extinction sessions until there is no significant difference in the time spent between the two chambers.

#### Phase 4: Reinstatement

- After extinction, induce reinstatement of morphine-seeking behavior using a stressor (e.g., mild footshock).
- Administer **NBI-35965** or vehicle (either systemically or via intra-DRN microinjection) 30 minutes prior to the stressor.
- Immediately after the stressor, place the rat in the central chamber of the CPP apparatus and record the time spent in each chamber for 15 minutes.
- A significant increase in the time spent in the drug-paired chamber in the vehicle-treated group indicates stress-induced reinstatement. A reduction in this time in the **NBI-35965**-treated group would suggest that CRF1 receptor antagonism can block stress-induced relapse.

## Signaling Pathway

The rewarding effects of opioids like morphine are primarily mediated by the mesolimbic dopamine system. Stress, through the release of CRF, can modulate this circuitry and contribute to relapse. **NBI-35965**, by blocking CRF1 receptors, is hypothesized to interfere with this stress-induced modulation.



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